![molecular formula C12H8F2O3S B2691455 5-[(2,4-Difluorophenoxy)methyl]thiophene-2-carboxylic acid CAS No. 934127-23-8](/img/structure/B2691455.png)
5-[(2,4-Difluorophenoxy)methyl]thiophene-2-carboxylic acid
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Overview
Description
“5-[(2,4-Difluorophenoxy)methyl]thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 934127-23-8 . It has a molecular weight of 270.26 . It is a powder in physical form .
Synthesis Analysis
Thiophene derivatives, such as “5-[(2,4-Difluorophenoxy)methyl]thiophene-2-carboxylic acid”, can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The IUPAC Name for this compound is 5-[(2,4-difluorophenoxy)methyl]-2-thiophenecarboxylic acid . The InChI Code is 1S/C12H8F2O3S/c13-7-1-3-10 (9 (14)5-7)17-6-8-2-4-11 (18-8)12 (15)16/h1-5H,6H2, (H,15,16) .Chemical Reactions Analysis
Thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations . Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It is stored at room temperature .Scientific Research Applications
Metal-Organic Frameworks (MOFs)
One application involves the construction of thiophene-based metal-organic frameworks (MOFs). These MOFs exhibit unique properties such as luminescence sensing and efficient removal of environmental contaminants. For instance, a study reported the development of MOFs capable of luminescent sensing, highly selective and sensitive to contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde. This property is particularly important for environmental monitoring and cleanup efforts, highlighting the compound's potential in developing recyclable sensors for hazardous substances (Zhao et al., 2017).
Synthesis and Catalysis
In the realm of organic synthesis, the compound serves as a precursor for various catalytic and synthetic methodologies. A notable example is the utilization in Suzuki-Miyaura cross-coupling reactions, leading to the formation of arylated thiophene derivatives. These derivatives are of interest for their potential applications in materials science, including the development of novel polymers and electronic materials (Hergert et al., 2018).
Chemical Sensing and Materials Science
Another application includes its use in designing and synthesizing functional materials with potential uses in chemical sensing and optoelectronics. For instance, compounds derived from thiophene-based carboxylic acids have been explored for their nonlinear optical properties and chemical reactivity, contributing to the development of materials with specific electronic and optical characteristics (Kanwal et al., 2022).
Environmental Applications
The compound's derivatives have also been studied for environmental applications, such as the removal of pesticides from water, showcasing its utility in addressing pollution and enhancing water treatment technologies. This application is particularly relevant for MOFs and similar materials that can trap harmful organic compounds, underscoring the versatility of thiophene-based compounds in environmental science (Zhao et al., 2017).
Safety And Hazards
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of “5-[(2,4-Difluorophenoxy)methyl]thiophene-2-carboxylic acid” could be in the development of new biologically active compounds.
properties
IUPAC Name |
5-[(2,4-difluorophenoxy)methyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O3S/c13-7-1-3-10(9(14)5-7)17-6-8-2-4-11(18-8)12(15)16/h1-5H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTZTVFKUMSBBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC2=CC=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-Difluorophenoxy)methyl]thiophene-2-carboxylic acid |
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